molecular formula C12H19NO4 B3039427 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1050886-56-0

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B3039427
CAS No.: 1050886-56-0
M. Wt: 241.28 g/mol
InChI Key: OLKBFKZGMNENLF-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[211]hexane-1-carboxylic acid is an organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[211]hexane-1-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[21The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the functional groups attached to it.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Tert-butoxy)carbonyl]amino}methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides distinct chemical properties and reactivity compared to other similar compounds. The rigidity of the bicyclic structure and the ease of removal of the Boc group make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12-5-4-11(6-12,7-12)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKBFKZGMNENLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050886-56-0
Record name 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid
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4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid
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4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 4
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
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4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid

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